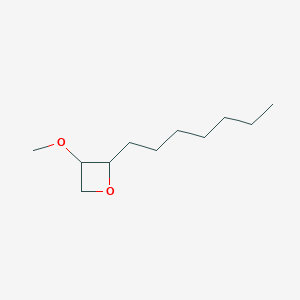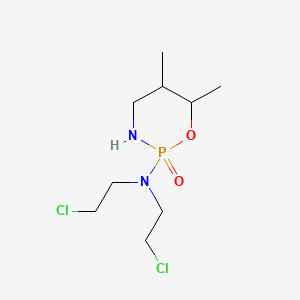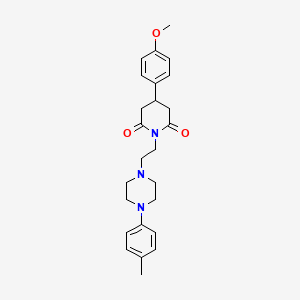![molecular formula C19H16N2O B14440423 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-48-7](/img/structure/B14440423.png)
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that features a naphthoimidazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthoimidazole core .
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: This compound shares a similar imidazole core and has been studied for its antimicrobial properties.
1,2,3-Triazoles: These compounds are known for their versatility in drug discovery and materials science.
Uniqueness
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its specific substitution pattern and the presence of the naphthoimidazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
76145-48-7 |
|---|---|
Fórmula molecular |
C19H16N2O |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C19H16N2O/c1-21-17-11-10-13-6-3-4-9-16(13)18(17)20-19(21)14-7-5-8-15(12-14)22-2/h3-12H,1-2H3 |
Clave InChI |
VTDOLHADTILUPV-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)




![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)
![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)
![1H-Indole-4-carboxaldehyde, 3-[(dimethylamino)methyl]-](/img/structure/B14440397.png)



